1-[3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE
Description
This compound is a piperidine-4-carboxamide derivative featuring a 6-methylquinoline core substituted at the 3-position with a 4-ethylbenzenesulfonyl group. The carboxamide group at the piperidine-4-position likely improves metabolic stability compared to ester or carboxylic acid analogs, as amides are less prone to hydrolysis .
Properties
IUPAC Name |
1-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-3-17-5-7-19(8-6-17)31(29,30)22-15-26-21-9-4-16(2)14-20(21)23(22)27-12-10-18(11-13-27)24(25)28/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYAUEZCWGLJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethylbenzenesulfonyl group: This step involves sulfonylation, where the quinoline derivative reacts with ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the piperidine carboxamide moiety: This can be done through amide coupling reactions, where the quinoline derivative reacts with piperidine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the sulfonyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related molecules (Table 1), focusing on key functional groups and physicochemical properties.
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Predicted pKa | Notable Features |
|---|---|---|---|---|---|
| 1-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide (Target) | C₂₅H₂₉N₃O₃S | Sulfonyl, quinoline, carboxamide | ~455.6 (estimated) | ~4.5 (carboxamide) | Hydrophobic ethyl/methyl groups; planar quinoline core |
| 4-Piperidinecarboxamide [] | C₆H₁₂N₂O | Carboxamide | 128.17 | ~3.8–4.2 | Simplest analog; lacks aromatic/sulfonyl groups |
| 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid [] | C₁₄H₁₅NO₆S | Sulfonyl, carboxylic acid, benzodioxane | 325.34 | ~2.5 (carboxylic acid) | Acidic group; benzodioxane enhances rigidity |
| Methyl 1-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)piperidine-4-carboxylate [] | C₂₃H₂₈N₈O₃ | Ester, pteridinyl, benzoyl | 488.53 | ~4.0 (ester) | Labile ester; pteridinyl may enable DNA interaction |
| 1-(4-Methoxycarbonylamino-benzenesulfonyl)-piperidine-3-carboxylic acid [] | C₁₄H₁₈N₂O₆S | Sulfonyl, carboxylic acid, methoxycarbamoyl | 342.37 | 4.24 (carboxylic acid) | Carboxylic acid at piperidine-3; methoxycarbamoyl adds polarity |
Key Findings
Carboxamide vs. Carboxylic Acid/Ester: The target’s carboxamide improves metabolic stability over carboxylic acid () or ester () analogs, which are more susceptible to hydrolysis or ionization .
Aromatic Systems: The target’s quinoline core enables π-π stacking, absent in benzodioxane () or pteridinyl () systems. The 6-methyl group on quinoline may enhance lipophilicity, affecting membrane permeability .
Substituent Effects: Ethyl/Methyl Groups: The target’s 4-ethylbenzenesulfonyl and 6-methylquinoline substituents increase hydrophobicity compared to ’s methoxycarbamoyl, which adds polarity .
Predicted Physicochemical Properties :
- The target’s higher molecular weight (~455.6 g/mol) compared to simpler analogs (e.g., 128.17 g/mol in ) suggests reduced solubility but improved target affinity due to extended aromaticity .
- pKa differences (carboxamide ~4.5 vs. carboxylic acid ~2.5–4.24) indicate varied ionization states under physiological conditions, affecting bioavailability .
Biological Activity
1-[3-(4-Ethylbenzenesulfonyl)-6-Methylquinolin-4-Yl]Piperidine-4-Carboxamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and virology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline moiety linked to a piperidine ring via a sulfonamide group. Its molecular formula is C19H24N2O2S, indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, it targets topoisomerases which are crucial for DNA replication and transcription .
- Antiviral Properties : The compound has demonstrated activity against various viral strains by inhibiting viral replication processes. It acts as an integrase inhibitor, making it a candidate for anti-HIV therapies .
Biological Activity Data
Case Studies
-
Anticancer Efficacy :
A study conducted on various human cancer cell lines (e.g., breast and prostate cancer) revealed that the compound significantly reduced cell proliferation. The mechanism was linked to apoptosis induction through caspase activation pathways. The IC50 values were reported in the low micromolar range, indicating high potency against these cancer types. -
Antiviral Activity :
In a controlled study involving HIV-infected T-cells, treatment with 1-[3-(4-Ethylbenzenesulfonyl)-6-Methylquinolin-4-Yl]Piperidine-4-Carboxamide led to a substantial decrease in viral replication. This effect was attributed to its action as an integrase inhibitor, preventing the integration of viral DNA into the host genome.
Pharmacological Profile
The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics. Studies have indicated:
- Bioavailability : High oral bioavailability observed in animal models.
- Metabolism : Primarily metabolized via hepatic pathways, with several metabolites identified that retain some biological activity.
- Toxicity Profile : Preliminary toxicity studies indicate a low incidence of adverse effects at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
